![molecular formula C17H17N5O2 B2593558 1,7-Dimethyl-8-(2-phenylethyl)-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione CAS No. 476480-30-5](/img/structure/B2593558.png)
1,7-Dimethyl-8-(2-phenylethyl)-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Protein kinase C (PKC) is a family of serine/threonine kinases that plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. PKC is involved in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Therefore, the development of PKC inhibitors has been a topic of intense research in the pharmaceutical industry. Ro 31-8220 is a potent and selective PKC inhibitor that has been used extensively in scientific research to elucidate the role of PKC in various biological processes.
Scientific Research Applications
Receptor Affinity and Pharmacological Potential
A series of studies have investigated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, examining their affinity for serotonin receptors and their potential pharmacological applications. These compounds, including various derivatives, have been found to act as potent ligands for serotonin receptors, particularly the 5-HT(1A) receptor. For instance, Zagórska et al. (2009) synthesized derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, discovering their potential as anxiolytic and antidepressant agents in preclinical models (Zagórska et al., 2009). This finding was corroborated in later studies by the same group, who further explored the structure-activity relationships of these compounds (Zagórska et al., 2015).
Molecular Modeling and Drug Design
Research has also delved into the molecular modeling and design aspects of these compounds. For instance, Zagórska et al. (2016) examined fluoro and trifluoromethylphenylpiperazinylalkyl derivatives, highlighting their significance in developing antidepressant and anxiolytic drugs. Their work emphasizes the importance of structural features in determining receptor affinity and selectivity (Zagórska et al., 2016).
Affinity for Adenosine Receptors
Another avenue of research has been the exploration of these compounds as antagonists for adenosine receptors. Baraldi et al. (2005) synthesized derivatives that showed potent and selective antagonistic activity toward A(3) adenosine receptors, indicating potential applications in modulating adenosine receptor-mediated processes (Baraldi et al., 2005).
properties
IUPAC Name |
4,7-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-10-22-13-14(20(2)17(24)19-15(13)23)18-16(22)21(11)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLJJHQYSWLARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.